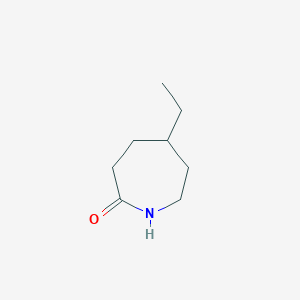

5-Ethylazepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7-3-4-8(10)9-6-5-7/h7H,2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUFXJFIQXSTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)NCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34303-48-5 | |

| Record name | 5-ethylazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethylazepan 2 One and Its Derivatives

Retrosynthetic Analysis of the Azepan-2-one (B1668282) Ring System

Retrosynthetic analysis of the azepan-2-one ring system reveals several strategic disconnections. The most direct approach involves the formation of the amide bond, leading back to a 6-aminoheptanoic acid derivative. This linear precursor contains the seven-carbon backbone and the requisite amino and carboxylic acid functionalities for intramolecular cyclization.

Another common retrosynthetic strategy involves a ring expansion of a corresponding cyclohexanone (B45756) derivative. This approach is particularly useful and is the basis for well-established reactions like the Beckmann and Schmidt rearrangements. wikipedia.orgcapes.gov.brwikipedia.org For 5-Ethylazepan-2-one, this would conceptually start from a 4-ethylcyclohexanone (B1329521) precursor.

Finally, aza-Prins cyclization offers a powerful method for constructing nitrogen-containing heterocycles and represents another viable retrosynthetic pathway. acs.org

Direct Cyclization Approaches to Azepan-2-ones

The direct cyclization of ω-amino acids to form lactams is a fundamental transformation. For the synthesis of azepan-2-ones, this involves the intramolecular amidation of a 6-aminohexanoic acid derivative. nih.govsavemyexams.com While the parent 6-aminohexanoic acid readily cyclizes to form ε-caprolactam, the synthesis of substituted derivatives like this compound via this method requires the preparation of the corresponding substituted 6-aminoheptanoic acid. nih.gov The cyclization can be promoted by heat or by using coupling agents that activate the carboxylic acid. researchgate.net Lipase-catalyzed lactamization of amino esters or amino acids has also been demonstrated for the formation of various lactam rings. rsc.org

A study on the synthesis of N-aryl γ- and δ-lactams utilized a copper-mediated cascade intramolecular amidation/C-N-coupling sequence, showcasing a modern approach to lactam formation. researchgate.net

Ring expansion reactions provide a powerful alternative to direct cyclization for the synthesis of azepan-2-ones. These methods typically start with readily available six-membered rings.

The Beckmann rearrangement is a classic and industrially significant reaction that converts a cyclohexanone oxime into a caprolactam. wikipedia.orgnumberanalytics.com This reaction is catalyzed by acids such as sulfuric acid, polyphosphoric acid, or via milder reagents like tosyl chloride. wikipedia.orgjocpr.com For the synthesis of this compound, the precursor would be the oxime of 4-ethylcyclohexanone. The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.org

| Catalyst/Reagent | Conditions | Key Features |

| Concentrated Sulfuric Acid | High temperature | Traditional, high-yielding for simple substrates |

| Polyphosphoric Acid (PPA) | High temperature | Alternative to sulfuric acid |

| "Beckmann's Mixture" | Acetic acid, acetic anhydride, HCl | Milder than concentrated acids |

| Cyanuric chloride/ZnCl₂ | Catalytic | Allows for milder reaction conditions |

| Nano Fe₃O₄ | Ultrasound irradiation | Green, efficient, and reusable catalyst scielo.org.mx |

The Schmidt reaction offers another route for the ring expansion of ketones to lactams. wikipedia.orgresearchgate.net This reaction involves treating a ketone with hydrazoic acid in the presence of a strong acid. The reaction of cyclohexanone with hydrazoic acid yields caprolactam. wikipedia.org For substituted cyclohexanones, the migration of the alkyl group can lead to regioisomers, which is a key consideration in the synthesis of specifically substituted caprolactams like the 5-ethyl derivative. capes.gov.br

A novel method for synthesizing diverse medium-sized to macrocyclic compounds has been developed through a successive ring expansion (SuRE) reaction sequence, which involves acylation, protective group removal, and the ring expansion itself. mdpi.comrsc.org

Asymmetric Synthesis and Stereocontrol in this compound Construction

The presence of a stereocenter at the C5 position of this compound necessitates the use of asymmetric synthesis techniques to obtain enantiomerically pure or enriched products.

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules. nih.gov

Metal-catalyzed approaches: Palladium-catalyzed decarboxylative allylic alkylation of lactams has been reported for the enantioselective construction of quaternary N-heterocycles, including caprolactams. pharmtech.com Chiral aluminum Lewis acid catalysts have been used for the asymmetric ring expansion of cyclohexanones with α-diazoacetates. nih.gov Furthermore, enantioselective synthesis of axially chiral compounds has been achieved using chiral phosphoric acid-catalyzed reactions. beilstein-journals.org

Organocatalysis: Metal-free organic molecules can provide high enantioselectivities in various reactions. nih.gov For instance, bifunctional amine/photoredox-catalysed enantioselective α-functionalisation of aldehydes has been demonstrated. beilstein-journals.org Chiral phosphoric acids are effective organocatalysts for a variety of enantioselective transformations. beilstein-journals.orgnih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy is well-established in asymmetric synthesis. nih.govntnu.no

Evans Oxazolidinones: These auxiliaries are widely used in stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of electrophiles. wikipedia.org The "SuperQuat" family of chiral auxiliaries, which are 4-substituted 5,5-dimethyloxazolidine-2-ones, were developed to improve upon the Evans auxiliaries by offering superior diastereofacial selectivity. rsc.org

Other Auxiliaries: Other notable chiral auxiliaries include Corey's 8-phenylmenthol, Trost's mandelic acid, and Whitesell's trans-2-phenyl-1-cyclohexanol. wikipedia.org Camphorsultam and pseudoephedrine are also effective chiral auxiliaries for various asymmetric transformations. wikipedia.org In the context of ring expansions, a chiral hydroxy azide-mediated Schmidt reaction has been used for the asymmetric conversion of symmetrically substituted cyclohexanones to caprolactams with high diastereoselectivity. nih.gov

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of lactams and their precursors, offering high selectivity and mild reaction conditions. Enzymes such as lipases, monooxygenases, transaminases, and nitrilases are employed to catalyze specific transformations.

The synthesis of polyesteramides using ε-caprolactam and various hydroxy acids has been demonstrated with immobilized lipases like Novozyme 435. researchgate.net This enzymatic approach, which can be performed in solvent-free systems, yields functional oligomers and highlights the potential for creating copolymers incorporating a 5-ethyl substituted lactam unit. researchgate.net For instance, reactions using long-chain hydroxy acids have resulted in products with average molecular weights exceeding 3000 Da. researchgate.net

Enzymatic cascades offer a sophisticated route to ε-caprolactam precursors. Cell-free biosynthesis of 6-aminocaproic acid (6-ACA), a direct precursor to caprolactam, has been achieved from ε-caprolactone using a co-immobilized multienzyme system. nih.gov This system utilizes enzymes such as horse liver alcohol dehydrogenase and Halomonas elongata transaminase, achieving over 80% molar conversion in one-pot batch reactions. nih.gov Such systems could be adapted to produce 6-amino-4-ethylheptanoic acid, the linear precursor to this compound. Furthermore, whole-cell biocatalysts have been engineered to synthesize ε-caprolactam from cyclohexylamine (B46788) with 75% conversion, demonstrating the feasibility of producing lactams from amine precursors. kaimosi.com

The development of synthetic microbial biosensors, such as the caprolactam-detecting genetic enzyme screening system (CL-GESS), facilitates the high-throughput screening of biocatalysts for lactam biosynthesis. nih.gov This technology accelerates the discovery of novel enzymes capable of producing specifically substituted lactams like this compound. nih.gov

Table 1: Examples of Biocatalytic Methods for Azepan-2-one Precursors and Derivatives

| Catalyst System | Substrate(s) | Product | Conversion/Yield | Reference |

| Immobilized Lipase (B570770) (Novozyme 435) | ε-Caprolactam, 16-hydroxyhexadecanoic acid | Polyesteramide | 75% copolymer content | researchgate.net |

| Multi-enzyme system (CALB, HL-ADH, He-TA, Lp-NOX) | ε-Caprolactone | 6-Aminocaproic acid (6ACA) | >80% molar conversion | nih.gov |

| Engineered Whole-Cell Biocatalysts | Cyclohexylamine | ε-Caprolactam | 75% conversion | kaimosi.com |

| Imine Reductases (IREDs) | Cyclic Imines | Chiral Azepanes | Up to 93% conversion | researchgate.net |

CALB: Candida antarctica lipase B; HL-ADH: Horse liver alcohol dehydrogenase; He-TA: Halomonas elongata transaminase; Lp-NOX: Lactobacillus pentosus NADH oxidase.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes abundant, enantiomerically pure natural products like amino acids, sugars, and terpenes as starting materials to construct complex chiral molecules. wikipedia.orgresearchgate.net This strategy is highly effective for synthesizing enantiopure target molecules by preserving the existing chirality of the starting material. wikipedia.org

For a chiral molecule like this compound, a chiral pool approach offers a direct route to a single enantiomer. For example, the synthesis of enantiopure substituted caprolactams has been described starting from chiral precursors. nih.gov One documented strategy for the DEFG ring system of the natural product zoanthenol (B1263601) involved an evolution from a chiral pool starting point to a more efficient catalytic asymmetric approach. nih.govx-mol.com Similarly, the synthesis of enantiopure 2-aminotetralin derivatives has been achieved using L-aspartic acid from the chiral pool as the starting point. ntnu.no

The general principle involves selecting a chiral starting material that contains a suitable carbon framework and stereocenter that can be elaborated into the final target. bccollegeasansol.ac.in For this compound, a potential precursor could be derived from a chiral amino acid, where the side chain is modified to build the seven-membered ring while retaining the stereocenter that will ultimately bear the ethyl group.

Transition Metal-Catalyzed Coupling Reactions in Azepan-2-one Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grchemie-brunschwig.ch These methods are applicable to the synthesis and functionalization of the azepan-2-one scaffold.

Copper-catalyzed reactions are particularly relevant. A mild and efficient copper-catalyzed Ullmann amination has been developed to synthesize N-arylated derivatives of ε-caprolactam. researchgate.net This method involves the in-situ ring-opening of 1,8-diazabicyclo[5.4.0]undec-8-ene (DBU) followed by a copper iodide-catalyzed arylation with aryl halides. researchgate.net This demonstrates a powerful strategy for N-functionalization of the lactam ring. Similar cross-coupling strategies could be envisioned for introducing substituents onto the carbon backbone of the ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming C-C bonds. chemie-brunschwig.ch While specific applications to form this compound are not detailed, these reactions could be used to couple an ethyl group to a suitably functionalized azepan-2-one precursor. For instance, a bromo-substituted azepan-2-one could undergo a Suzuki coupling with an ethylboronic acid derivative. Dirhodium caprolactamate itself has been used as a catalyst for other reactions, such as allylic oxidations and oxidative Mannich reactions, highlighting the interaction of transition metals with the caprolactam structure. scilit.comacs.org

Radical-Mediated Cyclization Pathways

Radical reactions provide unique pathways for ring formation and C-H functionalization. The synthesis of lactams, including pyrrolidones and caprolactams, can be achieved through the intramolecular cyclization of linear precursors via radical intermediates. researchgate.net

One established method involves the cyclization of a carboxamide radical onto an alkene to form the lactam ring. researchgate.net For the synthesis of this compound, this would involve a linear N-alkenyl amide precursor designed to cyclize and form the seven-membered ring at the desired position. Another powerful approach is the Hofmann–Löffler–Freytag reaction, where amidyl radicals can activate remote, unactivated C–H bonds, leading to cyclization. researchgate.net

FeCl₃-promoted oxidative radical cyclization of active methylene (B1212753) compounds containing allyl groups is another route to γ-lactams containing a quaternary carbon atom, showcasing the utility of metal-promoted radical reactions in lactam synthesis. researchgate.net A photochemical strategy based on the dearomative ring expansion of nitroarenes has also been reported for preparing caprolactams. This process, mediated by blue light, involves the conversion of a nitro group to a singlet nitrene, which inserts into the aromatic ring to form an azepine that can be converted to the caprolactam. thieme-connect.de

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.org This strategy offers significant advantages in terms of step economy, simplicity, and reduction of waste. hse.ru

MCRs are well-suited for the synthesis of heterocyclic compounds, including lactams. thieme-connect.com The Ugi and Passerini reactions are classic isocyanide-based MCRs that produce N-acyl α-amino carboxamides, which can be designed to undergo subsequent cyclization to form lactam rings. thieme-connect.comresearchgate.net For example, an Ugi four-component reaction can be followed by a cyclization step to construct benzazepinone (B8055114) cores. nih.gov

A hypothetical MCR for a this compound precursor could involve the reaction of an amino-aldehyde, a carboxylic acid component, and an isocyanide, designed to generate a linear intermediate that can be cyclized to the desired substituted lactam. The modularity of MCRs allows for the rapid generation of diverse libraries of substituted lactams by simply varying the starting components. nih.gov For instance, a four-component synthesis of piperidine-containing pyridinium (B92312) salts has been achieved through a Michael–Mannich–cyclization cascade, demonstrating the power of MCRs to create complex heterocyclic structures with high stereoselectivity. hse.ru

Green Chemistry Principles in Azepan-2-one Synthesis

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of azepan-2-ones. tandfonline.comrroij.com The industrial production of ε-caprolactam via the Beckmann rearrangement traditionally uses concentrated sulfuric acid and generates large amounts of ammonium (B1175870) sulfate (B86663) as a byproduct, posing environmental challenges. google.compaperpublications.org

Significant research has focused on greener alternatives. The use of solid acid catalysts, such as zeolites, can replace sulfuric acid in the Beckmann rearrangement, allowing the catalyst to be regenerated and minimizing waste. paperpublications.org Another approach involves a one-step, solvent-free synthesis of ε-caprolactam from cyclohexanone, ammonia, and air using a bifunctional nanoporous solid catalyst. tandfonline.compnas.org

The use of alternative, environmentally benign solvents is a key principle of green chemistry. jocpr.com Ionic liquids have been investigated as recyclable media for the Beckmann rearrangement, enabling a clean synthesis of ε-caprolactam under mild conditions without additional chemical reagents. google.comnih.gov Water has also been used as a green solvent for MCRs to produce novel dithiazepan derivatives from amino acids, showcasing an operationally simple and catalyst-free procedure. nih.gov These green strategies provide a sustainable framework for the future production of this compound and other valuable lactam derivatives. mdpi.com

Table 2: Green Chemistry Approaches in Azepan-2-one Synthesis

| Green Strategy | Reaction | Catalyst/Medium | Advantage | Reference |

| Recyclable Catalyst | Beckmann Rearrangement | Zeolite catalyst | Replaces sulfuric acid, reduces waste | paperpublications.org |

| One-Step, Solvent-Free Synthesis | Cyclohexanone to ε-caprolactam | Bifunctional nanoporous solid | Eliminates solvent, uses air as oxidant | tandfonline.compnas.org |

| Alternative Solvent | Beckmann Rearrangement | Brønsted-acidic ionic liquid | Recyclable medium, mild conditions | google.comnih.gov |

| Atom Economy | Multicomponent Reaction | Water | High efficiency, no hazardous waste | nih.gov |

Reaction Pathways and Mechanistic Investigations of 5 Ethylazepan 2 One

Ring-Opening Reactions of the Lactam Moiety

The cleavage of the endocyclic amide bond is a characteristic reaction of lactams, driven by the release of ring strain. This can be achieved through various mechanisms, primarily hydrolysis and other nucleophilic attacks.

Hydrolytic Ring-Opening Mechanisms

The hydrolysis of the lactam ring in 5-ethylazepan-2-one to yield 6-amino-4-ethylheptanoic acid can occur under both acidic and basic conditions. The presence of the ethyl group at the 5-position is expected to have a moderate inhibitory effect on the rate of hydrolysis compared to the parent ε-caprolactam, due to steric hindrance. wikipedia.org

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

In the presence of a base, such as hydroxide (B78521) ions, the reaction proceeds via direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then undergoes ring cleavage by the elimination of the amide anion. A subsequent proton transfer from the solvent (water) to the nitrogen atom yields the carboxylate and the free amine. This process is generally considered to be a second-order reaction, being first order in both the lactam and the hydroxide ion.

| Condition | Catalyst/Reagent | General Mechanism | Expected Product |

| Acidic | H₃O⁺ | Protonation of carbonyl O, nucleophilic attack by H₂O, tetrahedral intermediate, ring opening. psu.edu | 6-amino-4-ethylheptanoic acid |

| Basic | OH⁻ | Nucleophilic attack by OH⁻, tetrahedral intermediate, ring opening with amide anion as leaving group. | Salt of 6-amino-4-ethylheptanoic acid |

Nucleophilic Ring-Opening Reactions

Besides hydrolysis, other nucleophiles can induce the ring-opening of this compound. A prominent example is the anionic ring-opening polymerization, a key process in the production of nylons from lactams.

In this reaction, a strong base is used to deprotonate the lactam, forming a lactam anion. This anion then acts as a potent nucleophile, attacking the carbonyl carbon of another monomer molecule. This process propagates, leading to the formation of a polyamide chain. The reactivity in such polymerizations is influenced by the nature and position of substituents on the caprolactam ring. Studies on substituted caprolactams have shown that substitution at the 5-position offers less steric hindrance to polymerization compared to positions closer to the carbonyl group. wikipedia.org The ethyl group on this compound would likely have a moderate retarding effect on the polymerization rate compared to unsubstituted caprolactam. wikipedia.org

Functionalization and Derivatization at the Azepane Ring

The azepane ring of this compound offers several sites for functionalization, allowing for the synthesis of a variety of derivatives.

Electrophilic Substitution Reactions

Electrophilic substitution on the carbon atoms of the azepane ring is generally challenging due to the electron-withdrawing nature of the adjacent carbonyl group, which deactivates the ring towards electrophilic attack. However, reactions at the α-carbon (the carbon adjacent to the carbonyl group) can be achieved under specific conditions, often involving the formation of an enolate intermediate.

Nucleophilic Additions and Substitutions

The nitrogen atom of the lactam, after deprotonation, can act as a nucleophile. For instance, N-alkylation can be achieved by reacting the lactam with an appropriate alkyl halide in the presence of a strong base.

Furthermore, while direct nucleophilic substitution on the ring carbons is uncommon, reactions can be designed to introduce functionality. For example, the synthesis of (E)-2-(2-(aminomethyl)-3-fluoroallyl)-5-ethyl-2,5,6,7-tetrahydro-1H-azepin-2-one has been reported, indicating that complex side chains can be introduced, although specific mechanistic details for this transformation are not extensively described in the available patent literature. googleapis.com

Reactions at the Carbonyl Group

The carbonyl group is a primary site for chemical transformations in this compound.

Reduction:

The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 5-ethylazepane. Milder reducing agents, such as sodium borohydride, are generally not effective in reducing amides.

Addition of Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the carbonyl carbon. The initial addition forms a tetrahedral intermediate which, upon acidic workup, can lead to the formation of cyclic hemiaminals or, with further reaction, ring-opened products.

| Reaction Type | Reagent | Expected Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 5-Ethylazepane |

| Grignard Reaction | RMgX, then H₃O⁺ | Cyclic hemiaminal or ring-opened amino ketone |

Stereoselective Transformations at the Ethyl-Substituted Carbon

The creation of a defined stereocenter at the C5 position, which bears the ethyl group in this compound, is a key challenge in its asymmetric synthesis. Research into substituted caprolactams has produced several powerful strategies to control the stereochemistry at such α-substituted positions.

One prominent method is the asymmetric Schmidt reaction , which allows for stereocontrol during the ring expansion of symmetrical cyclohexanones. researchgate.netnih.gov By using chiral hydroxyalkyl azides with a ketone precursor under acid catalysis, substituted caprolactams can be synthesized with high selectivity. researchgate.net This process can achieve selectivities around 98:2, demonstrating excellent control over the formation of the chiral center. nih.gov The reaction proceeds through an iminium ether intermediate, and the stereochemical outcome is dictated by stereoelectronic factors, specifically the preference for the migration of the carbon group that is anti-periplanar to the leaving group on the nitrogen. researchgate.net

Palladium-catalyzed asymmetric allylic alkylation offers another advanced route. This method is used to create C(α)-quaternary stereocenters on lactam rings, including caprolactams. nih.gov The reaction involves the alkylation of a lactam enolate with an allylic substrate, where a chiral phosphine (B1218219) ligand, such as a PHOX derivative, complexed to the palladium catalyst directs the enantioselectivity. nih.govresearchgate.net This strategy enables the synthesis of highly functionalized and structurally diverse lactams. nih.gov

Biocatalysis has emerged as a highly effective tool for stereoselective synthesis. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze intramolecular C-H amidation reactions to form lactam rings with exceptional enantioselectivity (often >99% ee). nih.gov These enzymatic reactions functionalize unreactive C-H bonds with high precision, governed by the chiral pocket of the protein. Furthermore, dynamic kinetic resolution (DKR) provides an efficient pathway to a single enantiomer from a racemic mixture. This technique pairs a stereoselective enzyme, like a lipase (B570770) or an amidase that acylates or hydrolyzes one enantiomer, with a metal catalyst (e.g., ruthenium-based) that continuously racemizes the unreacted enantiomer. unipd.itacademie-sciences.fr This allows for a theoretical yield of 100% for the desired chiral product. For instance, α-amino-ε-caprolactam racemase has been used in conjunction with stereoselective amidases to produce chiral amino acids from their corresponding amides in a DKR process. nih.gov

Table 1: Comparison of Stereoselective Synthesis Methods for Substituted Lactams

| Method | Catalyst/Reagent | Key Features | Reported Selectivity | Reference(s) |

|---|---|---|---|---|

| Asymmetric Schmidt Reaction | Chiral hydroxyalkyl azides, acid catalyst | Stereoelectronic control, ring expansion of ketones. | Up to 98:2 dr | researchgate.netnih.gov |

| Pd-Catalyzed Allylic Alkylation | Pd(0) with chiral ligands (e.g., PHOX) | Forms quaternary stereocenters from lactam enolates. | Up to 95% ee | nih.govdicp.ac.cn |

| Enzymatic C-H Amidation | Engineered Myoglobin | High enantioselectivity, functionalizes C-H bonds. | >99% ee | nih.gov |

| Dynamic Kinetic Resolution | Lipase/Amidase + Ru catalyst | Converts racemic mixture entirely to one enantiomer. | Up to 99% ee | unipd.itacademie-sciences.fr |

Rearrangement Reactions Involving the Azepane Framework

The seven-membered azepane ring of this compound can be synthesized or modified through various rearrangement reactions. The most fundamental of these is the Beckmann rearrangement , a classic industrial process used to produce caprolactam, the precursor to Nylon 6. wikipedia.orgbyjus.com In the context of this compound, the rearrangement would start from the oxime of 4-ethylcyclohexanone (B1329521). Under acidic conditions (e.g., using sulfuric or polyphosphoric acid), the oxime undergoes a rearrangement where the carbon group anti-periplanar to the hydroxyl group migrates to the nitrogen, forming the lactam. wikipedia.orgmasterorganicchemistry.com The regioselectivity of the migration—whether the substituted or unsubstituted carbon migrates—is a key consideration. acs.org

The Schmidt reaction provides an alternative pathway, reacting a ketone directly with hydrazoic acid (HN₃) under acidic conditions to yield a lactam. wikipedia.org The mechanism involves the addition of the azide (B81097) to the protonated carbonyl, followed by a rearrangement that expels nitrogen gas. wikipedia.org

Beyond these formative rearrangements, the azepane skeleton itself could potentially undergo further transformations such as ring contractions . For instance, the Favorskii rearrangement transforms α-halo ketones into esters or carboxylic acids, often proceeding with a ring contraction. libretexts.org While more commonly applied to carbocycles, analogous pathways for lactams could lead to smaller ring systems like substituted piperidines or pyrrolidines. Photochemical reactions, such as the photochemical Beckmann rearrangement , can also be employed and may yield different product distributions compared to their acid-catalyzed counterparts, sometimes resulting in a mixture of both possible lactam isomers from unsymmetrical ketone oximes. cdnsciencepub.com Other rearrangements like the Wolff or Curtius rearrangements are also known to produce ring contractions or modify functional groups within cyclic systems. byjus.comlibretexts.org

Mechanistic Elucidation Through Kinetic and Isotopic Labeling Studies

Understanding the precise mechanisms of reactions involving this compound requires sophisticated analytical techniques, primarily kinetic analysis and isotopic labeling.

Kinetic studies are crucial for determining reaction rates, orders, and activation energies, which provide insight into the transition states of a reaction. For example, kinetic analysis of the anionic polymerization of ε-caprolactam has shown the reaction to be approximately first order with an activation energy in the range of 73-77 kJ·mol⁻¹. pku.edu.cn Similarly, studies on the gas-phase Beckmann rearrangement over solid acid catalysts have used kinetic data to propose mechanisms and identify rate-determining steps. acs.org Such studies often reveal that product formation can follow complex, Langmuir-Hinshelwood-type kinetics, where adsorption of the reactant onto the catalyst surface is a key step. acs.org

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction pathway. By replacing an atom like carbon, nitrogen, or hydrogen with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H), chemists can follow bond-breaking and bond-forming events.

In studies of the Schmidt reaction, computational analysis (Density Functional Theory) has been used to support a mechanism involving a concerted loss of N₂ and migration of the anti-periplanar alkyl group. acs.org

¹⁵N-labeling has been used to study the transannular rearrangement of activated bis-lactams, providing definitive evidence for the reaction pathway. researchgate.net

Deuterium (²H) labeling was employed in the study of an enzyme-catalyzed C-H amidation to form lactams. nih.gov By synthesizing a deuterated substrate, researchers determined that C-H bond cleavage was the enantiodetermining step of the reaction. nih.gov

Radioactive isotopes like ¹⁸F have also been incorporated into β-lactam structures to create imaging agents for positron emission tomography (PET), demonstrating how labeling can be used to study the biological interactions of these molecules. nih.gov

Table 2: Mechanistic Study Techniques for Lactam Chemistry

| Technique | Information Gained | Example Application | Reference(s) |

|---|---|---|---|

| Kinetic Analysis | Reaction rates, reaction order, activation energy, rate-determining steps. | Elucidating the mechanism of the Beckmann rearrangement over solid catalysts. | acs.org |

| Isotopic Labeling (¹⁵N) | Tracing nitrogen atom movement, confirming rearrangement pathways. | Studying transannular rearrangements in activated bis-lactams. | researchgate.net |

| Isotopic Labeling (²H) | Identifying the enantiodetermining step in a reaction. | Probing the mechanism of enzyme-catalyzed C-H amidation. | nih.gov |

| Computational Studies (DFT) | Transition state energies, reaction energy profiles, stereoelectronic effects. | Assessing regioselectivity in the intramolecular Schmidt reaction. | acs.org |

Catalyst Role and Influence on Reaction Mechanisms

Catalysts are fundamental to controlling the reaction pathways, efficiency, and selectivity of transformations involving this compound and related lactams. Their influence is evident across a spectrum of reaction types.

In acid-catalyzed rearrangements like the Beckmann and Schmidt reactions, strong acids (e.g., H₂SO₄, P₂O₅) or Lewis acids act by protonating the oxime or carbonyl oxygen. wikipedia.orgjocpr.com This activation makes the group a better leaving group (in the Beckmann rearrangement) or enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the azide (in the Schmidt reaction), thereby initiating the rearrangement cascade. masterorganicchemistry.comacs.org

Transition metal catalysts , particularly those based on palladium, rhodium, and ruthenium, are central to many modern stereoselective syntheses.

Palladium catalysts are widely used for asymmetric allylic alkylations and carbonylative cyclizations. nih.govmdpi.com The mechanism of these reactions involves the formation of a π-allyl-palladium intermediate. The chiral ligand bound to the metal creates an asymmetric environment that dictates which face of the nucleophile (the lactam enolate) attacks the complex, thus controlling the stereochemical outcome. researchgate.net

Rhodium catalysts have been used in cycloadditions to form spiro β-lactams, proceeding through a rhodium carbenoid intermediate that acts as a ketene (B1206846) source. rsc.org

Ruthenium catalysts are essential components in dynamic kinetic resolution systems, where they are responsible for the in-situ racemization of the slower-reacting alcohol or amine enantiomer, enabling the enzyme to convert the entire substrate pool to a single chiral product. academie-sciences.fr

Biocatalysts (enzymes) exert their influence through highly structured active sites that bind substrates in a specific orientation. In the myoglobin-catalyzed C-H amidation, the iron-containing heme cofactor is believed to form a reactive nitrene intermediate, which is then directed by the protein scaffold to attack a specific C-H bond with precise stereocontrol. nih.gov In kinetic resolutions, the enantioselectivity of lipases and amidases stems from the differential fit of the two enantiomers into the enzyme's chiral binding pocket, leading to a much faster reaction rate for one over the other. unipd.it

Polymerization Chemistry of 5 Ethylazepan 2 One

Ring-Opening Polymerization (ROP) of 5-Ethylazepan-2-one

The primary route to obtaining high molecular weight polymers from cyclic monomers like this compound is through ring-opening polymerization (ROP). This process involves the cleavage of the amide bond within the lactam ring, followed by the propagation of the resulting linear monomer units to form a polyamide chain. The polymerization of substituted lactams can be intricate, as the nature and position of the substituent can sterically and electronically influence the reactivity of the monomer and the properties of the resulting polymer. researchgate.net For this compound, the ethyl group at the C5 position is a key determinant of its polymerization characteristics. ROP of this monomer can be achieved through several mechanistic pathways, including anionic, cationic, and coordination polymerization.

Anionic Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) is the most prevalent and efficient method for the polymerization of lactams, including substituted derivatives like this compound. rsc.orgmdpi.com The process is typically initiated by a strong base and requires the presence of an activator or co-initiator to proceed at a practical rate, especially at moderate temperatures. rsc.orgrsc.org

Initiation: The initiation of the anionic polymerization of this compound involves two key steps. First, a strong base, such as an alkali metal or metal hydride (e.g., sodium hydride, NaH), abstracts the acidic proton from the nitrogen atom of the lactam, forming a lactamate anion. rsc.orgmdpi.com This lactamate anion is relatively stable and, on its own, is a weak initiator at lower temperatures. rsc.org

To accelerate the polymerization, an activator, typically an N-acyllactam derivative (e.g., N-acetyl-ε-caprolactam), is introduced. rsc.orgethernet.edu.et The highly nucleophilic lactamate anion then attacks the carbonyl carbon of the activator, opening the ring of the activator and generating an N-acyllactam end group on the newly formed linear species. This N-acyllactam moiety is a highly reactive growth center.

Propagation: The propagation step proceeds via a transacylation mechanism. rsc.org A lactamate anion attacks the endocyclic carbonyl group of the N-acyl-terminated polymer chain. This results in the opening of the lactam ring of the attacking anion and its addition to the polymer chain, while simultaneously regenerating the N-acyllactam active center at the new chain end. This process repeats, leading to the rapid growth of the polyamide chain. rsc.org The propagation is a chain-growth process, where monomer molecules are sequentially added to the active polymer chain end. mdpi.com

Termination: In a strictly anhydrous and pure system, the anionic polymerization of lactams can be considered a "living" polymerization, as there is no inherent termination step. researchgate.net The active N-acyllactam chain ends will remain active until all the monomer is consumed or until a terminating agent is deliberately introduced. Common terminating agents are proton sources like water or alcohols, which will protonate the lactamate anion, rendering it inactive. mdpi.com

The general mechanism for the anionic polymerization of this compound is analogous to that of ε-caprolactam, as depicted in the following table:

| Stage | Description |

| Initiation | 1. Formation of the this compound anion by a strong base.2. Attack of the lactamate anion on an activator (e.g., N-acetyl-ε-caprolactam) to form an active N-acyllactam center. |

| Propagation | Nucleophilic attack of a this compound anion on the N-acyllactam end group of the growing polymer chain, leading to ring opening and chain extension. |

| Termination | Reaction with protic impurities (e.g., water) or deliberate addition of a terminating agent. |

Cationic Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) of lactams is a less common method compared to its anionic counterpart. It is typically initiated by strong acids and proceeds at elevated temperatures. rsc.orgwikipedia.org While this method can be used for N-substituted lactams, for C-substituted lactams like this compound, it often results in polymers with lower molecular weights and broader molecular weight distributions compared to those obtained via AROP. rsc.org

Initiation: The polymerization is initiated by the protonation of the carbonyl oxygen of the this compound monomer by a strong Brønsted or Lewis acid. rsc.orgmdpi.com This protonation makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Propagation: A neutral lactam monomer then acts as a nucleophile, attacking the activated carbonyl carbon of the protonated monomer. rsc.orgwikipedia.org This leads to the formation of a dimer with a terminal ammonium (B1175870) salt. The propagation continues through the acylation of the terminal amine group of the growing chain by a protonated lactam, regenerating the cationic active center. rsc.org The mechanism can be influenced by the stability of the resulting cationic species. wikipedia.org

Termination and Chain Transfer: Cationic polymerization of lactams is often plagued by side reactions, including chain transfer to the monomer and intramolecular cyclization, which can limit the final molecular weight of the polymer. rsc.org Termination can occur through reaction with any nucleophile present in the system.

Coordination Polymerization Pathways

Coordination polymerization, famously employing Ziegler-Natta catalysts, is a cornerstone of polyolefin synthesis, known for producing polymers with high stereoregularity. slideshare.netwikipedia.orgarsdcollege.ac.in However, the application of traditional Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, to the polymerization of polar monomers like lactams is challenging. google.com The Lewis basicity of the amide group in the lactam can lead to catalyst poisoning.

Despite these challenges, the concept of coordination polymerization extends to other metal-mediated ROPs. The mechanism generally involves the coordination of the monomer to a metal center, followed by the insertion of the monomer into a metal-acyl or metal-alkoxide bond. This process can offer control over the polymerization and the resulting polymer architecture.

There is limited specific literature on the coordination polymerization of this compound. However, research into the polymerization of other lactams has explored various organometallic catalysts. For instance, block copolymers have been synthesized by transferring from a Ziegler-Natta catalyzed polymerization to an anionic polymerization, indicating the complexities of combining these different polymerization techniques. google.com The development of more Lewis acid-tolerant catalyst systems is an ongoing area of research that may eventually provide efficient coordination polymerization pathways for substituted lactams like this compound.

Kinetics and Thermodynamics of this compound Polymerization

The polymerizability of a cyclic monomer is governed by both kinetic and thermodynamic factors. mdpi.com Kinetically, there must be a viable reaction pathway for the monomer to be converted into a polymer. Thermodynamically, the Gibbs free energy of polymerization (ΔG_p) must be negative.

Thermodynamics: The ring-opening polymerization of lactams is an equilibrium process. acs.org The Gibbs free energy of polymerization is given by the equation ΔG_p = ΔH_p - TΔS_p, where ΔH_p is the enthalpy of polymerization and ΔS_p is the entropy of polymerization. The enthalpy change is primarily driven by the release of ring strain. wikipedia.org The entropy change is generally negative due to the loss of translational freedom as the monomer is converted into a polymer chain. wiley-vch.de

For polymerization to be favorable, the enthalpic contribution must overcome the negative entropy term. The presence of substituents on the lactam ring affects both the enthalpy and entropy of polymerization. Substituents can alter the ring strain and also influence the conformational entropy of both the monomer and the resulting polymer chain. capes.gov.br Studies on substituted caprolactones have shown that increasing the steric bulk of the substituent can lead to a less negative ΔH_p and a more negative ΔS_p, which in turn lowers the ceiling temperature (T_c). nih.gov The ceiling temperature is the temperature at which the rate of polymerization and depolymerization are equal (ΔG_p = 0), and above which polymerization is thermodynamically unfavorable.

For ε-caprolactam, the heat of polymerization is approximately -135 to -137 J/g. pku.edu.cn While specific thermodynamic parameters for this compound are not available, it is expected that the ethyl substituent will influence these values. The following table presents representative thermodynamic data for the polymerization of ε-caprolactam as a reference.

| Thermodynamic Parameter | Value for ε-Caprolactam | Reference |

| Enthalpy of Polymerization (ΔH_p) | -15.6 to -16.3 kJ/mol | mdpi.com |

| Heat of Reaction | 134.5 - 137.3 J/g | pku.edu.cn |

| Activation Energy (E_a) | 73.2 - 77.1 kJ/mol | pku.edu.cn |

Catalyst Systems for Controlled Polymerization

Achieving a controlled or "living" polymerization is highly desirable as it allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers. researchgate.net For the anionic polymerization of lactams, achieving a living character requires the elimination of termination and chain transfer reactions. This is typically achieved by using highly purified reagents and aprotic solvents under an inert atmosphere. researchgate.net

The choice of the initiator and activator system is crucial for controlling the polymerization. Strong, non-nucleophilic bases are preferred as initiators to minimize side reactions. rsc.org Activators, such as N-acyllactams, are used to ensure that all polymer chains are initiated rapidly and simultaneously.

While traditional anionic polymerization can be fast, achieving fine control can be challenging. Recent advances have explored the use of various catalyst systems to improve control. For example, N-heterocyclic carbenes (NHCs) have been investigated as organocatalysts for the ROP of lactams. rsc.org The basicity of the NHC, which influences the polymerization efficiency, can be tuned by altering its structure. rsc.org Dual-catalysis systems, for instance using an NHC in conjunction with a Lewis acid like MgCl₂ or LiCl, have been shown to afford polymers in higher yields. rsc.org

For this compound, a controlled polymerization would likely be achieved under anionic conditions using a carefully selected initiator/activator system in a polar, aprotic solvent at low to moderate temperatures to suppress side reactions. The living nature of such a polymerization would enable the synthesis of well-defined poly(this compound) and its block copolymers.

Copolymerization with Other Monomers

Copolymerization, the polymerization of two or more different monomers, is a powerful strategy to tailor the properties of the resulting polymer. acs.org By incorporating this compound into a polymer chain with other monomers, it is possible to create materials with a unique combination of properties derived from each constituent.

The anionic copolymerization of lactams is a complex process. The relative reactivity of the comonomers, described by their reactivity ratios (r₁ and r₂), determines the composition and sequence distribution of the resulting copolymer. bme.huacs.org The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopropagation) versus the other monomer (cross-propagation).

In the case of the anionic copolymerization of ε-caprolactam (M₁) and a substituted lactam like this compound (M₂), the reactivity ratios would be defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k represents the rate constants for the propagation reactions.

Studies on the anionic copolymerization of ε-caprolactam with ω-laurolactam have shown that the resulting copolymers can be random or have a blocky character depending on the initiator system used. mdpi.com For instance, with a NaCL initiator, random copolymers were formed, whereas with a CLMgBr initiator, a more block-like structure was observed due to the initial faster homopolymerization of the more reactive ε-caprolactam. mdpi.com

Given that this compound is structurally similar to ε-caprolactam, its copolymerization with other lactams or even lactones is feasible. For example, the anionic copolymerization of ε-caprolactam with ε-caprolactone has been studied, leading to the formation of polyesteramides. mdpi.com The ethyl substituent in this compound would likely influence its reactivity ratio in copolymerizations, affecting the incorporation of the monomer into the copolymer chain and the final properties of the material. Specific reactivity ratios for the copolymerization of this compound are not widely reported, but it is an important area for future research to enable the design of novel polyamide copolymers.

Characterization of Polymer Structure and Chain Architecture

The comprehensive characterization of poly(this compound) is essential to understand its microstructure, molecular weight distribution, and thermal properties. While specific literature on this polymer is scarce, its characterization follows established analytical protocols for substituted polyamides, particularly those derived from lactam ring-opening polymerization. taylorandfrancis.comrsc.org

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the polymer's microstructure. researchgate.net ¹H NMR spectroscopy can confirm the successful ring-opening polymerization by showing the disappearance of monomer signals and the appearance of characteristic peaks for the linear polymer backbone. psu.edu It is also used to identify the nature of the polymer end-groups and to estimate the degree of polymerization. nih.gov Crucially, high-resolution NMR can provide information on the tacticity of the polymer chain—the stereochemical arrangement of the ethyl-substituted repeating units. libretexts.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to verify the chemical structure of the polymer. The spectrum of poly(this compound) would be expected to show the disappearance of the cyclic amide carbonyl absorption of the lactam monomer and the appearance of characteristic absorption bands for the amide group (N-H stretching and C=O stretching) in the linear polyamide chain. ijcce.ac.irmdpi.com

Molecular Weight Analysis:

Gel Permeation Chromatography (GPC/SEC): GPC is the standard method for determining the molecular weight averages (Number Average, Mₙ; Weight Average, M⃬) and the Polydispersity Index (PDI = M⃬/Mₙ) of the polymer. The analysis of polyamides can be challenging due to their limited solubility in common organic solvents. waters.com Specialized, highly polar solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), sometimes with salt additives, or high-temperature GPC with solvents like m-cresol (B1676322) are often required to achieve complete dissolution and prevent non-size exclusion effects. lcms.czlcms.czdigitellinc.com The PDI value indicates the breadth of the molecular weight distribution, which is influenced by the polymerization conditions.

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to determine the key thermal transitions of the polymer. These include the glass transition temperature (T₉), which relates to the onset of segmental motion in the amorphous regions, the crystallization temperature (T꜀), and the melting temperature (Tₘ) of the crystalline domains. icm.edu.pl The enthalpy of melting (ΔHₘ) obtained from DSC can be used to calculate the degree of crystallinity. icm.edu.plrsc.org

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and degradation profile of the polymer. researchgate.net By heating the sample at a constant rate, the temperatures at which weight loss occurs are determined, indicating the onset of thermal decomposition. mdpi.com This is a critical parameter for defining the polymer's processing window and service temperature limits. researchgate.net

The following table summarizes the expected characterization data for a hypothetical sample of poly(this compound), based on typical values for substituted polyamides.

Table 1: Summary of Analytical Techniques for Poly(this compound) Characterization

| Analytical Technique | Parameter Measured | Typical Information Obtained |

| ¹H & ¹³C NMR | Chemical Shift (ppm), Coupling Constants (Hz) | Confirmation of polymer repeat unit structure, end-group analysis, tacticity assessment. psu.edunih.gov |

| GPC/SEC | Mₙ ( g/mol ), M⃬ ( g/mol ), PDI | Molecular weight averages and distribution. researchgate.net |

| DSC | T₉ (°C), Tₘ (°C), T꜀ (°C), ΔHₘ (J/g) | Amorphous and crystalline phase transitions, degree of crystallinity. icm.edu.plrsc.org |

| TGA | Decomposition Temperature (°C), Char Yield (%) | Thermal stability, degradation profile. researchgate.netmdpi.com |

| FTIR | Wavenumber (cm⁻¹) | Confirmation of functional groups (e.g., amide N-H and C=O). mdpi.com |

Theoretical and Computational Studies of 5 Ethylazepan 2 One

Conformational Analysis and Energy Landscapes

The seven-membered ring of azepan-2-one (B1668282) (ε-caprolactam) is known to be flexible, capable of adopting several conformations. Computational studies on the parent caprolactam and its substituted derivatives have shown that the ring typically favors non-planar conformations to alleviate steric strain. researchgate.netrsc.org The most stable conformations are generally chair and boat forms, with the chair conformation often being the global minimum on the potential energy surface. researchgate.netnih.gov

For 5-Ethylazepan-2-one, the ethyl group at the C5 position is expected to influence the relative energies of these conformers. The ethyl group can occupy either an axial or an equatorial position in the chair-like conformations. It is generally observed that bulky substituents on cyclic systems prefer to be in an equatorial position to minimize steric interactions. nih.govrsc.org Therefore, the chair conformation with the ethyl group in the equatorial position is predicted to be the most stable conformer of this compound.

The energy landscape of this compound would be characterized by several local minima corresponding to different chair and boat conformations, interconnected by transition states. The energy barriers between these conformers determine the conformational dynamics of the molecule. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to map this energy landscape and determine the relative energies and rotational barriers.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Ethyl Group Position | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.00 |

| Chair | Axial | 2.5 - 4.0 |

| Twist-Chair | - | 4.5 - 6.0 |

| Boat | - | 6.0 - 8.0 |

| Twist-Boat | - | 7.0 - 9.0 |

Electronic Structure and Bonding Analysis

The electronic structure of this compound is crucial for understanding its reactivity and spectroscopic properties. The amide group within the lactam ring is the primary site of electronic activity. Natural Bond Orbital (NBO) analysis is a powerful computational tool to investigate the electronic structure, including charge distribution, hybridization, and donor-acceptor interactions. wisc.eduwisc.edu

In this compound, the nitrogen atom's lone pair is expected to be delocalized towards the carbonyl group, resulting in a partial double bond character for the C-N bond and contributing to the planarity of the amide group. rsc.orgscirp.org The ethyl group, being an electron-donating group, is predicted to cause a slight increase in the electron density on the carbon skeleton of the ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. schrodinger.com For this compound, the HOMO is likely to be localized on the amide group, particularly the nitrogen and oxygen atoms, while the LUMO is expected to be centered on the carbonyl carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and the energy required for electronic excitation. schrodinger.comlibretexts.org The presence of the ethyl group may slightly raise the HOMO energy level, leading to a marginally smaller HOMO-LUMO gap compared to the unsubstituted caprolactam.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | 1.0 to 1.5 eV |

| HOMO-LUMO Gap | 7.5 to 8.5 eV |

| Dipole Moment | 3.5 to 4.5 D |

Reaction Mechanism Modeling using Quantum Chemical Methods

Lactams are known to undergo various reactions, with ring-opening polymerization (ROP) being one of the most significant from an industrial perspective. rsc.orgyoutube.commdpi.com Quantum chemical methods can be used to model the mechanism of such reactions, providing insights into the reaction pathways, transition states, and activation energies. researchgate.net

The anionic ROP of lactams is a well-studied process that typically involves an initiator that deprotonates the lactam, forming a lactamate anion. rsc.orgmdpi.com This anion then acts as a nucleophile, attacking the carbonyl carbon of another monomer molecule, leading to the ring opening and propagation of the polymer chain. youtube.com

For this compound, the presence of the ethyl group at the C5 position is not expected to fundamentally alter the ROP mechanism. However, it may influence the reaction kinetics. The ethyl group could exert a steric effect, potentially hindering the approach of the nucleophile to the carbonyl group, which might lead to a slightly higher activation energy and a slower polymerization rate compared to ε-caprolactam. Computational modeling can quantify these effects by locating the transition state for the ring-opening step and calculating the associated energy barrier.

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, vibrational (infrared) and nuclear magnetic resonance (NMR) spectra can be simulated.

Vibrational Spectroscopy: The infrared (IR) spectrum of this compound is expected to be dominated by the characteristic vibrational modes of the amide group and the alkyl chain. The C=O stretching vibration is a strong and sharp band, typically appearing in the range of 1650-1680 cm⁻¹. The N-H stretching vibration will be observed as a broad band around 3200-3400 cm⁻¹. The C-H stretching and bending vibrations of the ethyl group and the methylene (B1212753) groups of the ring will also be present. Theoretical frequency calculations, often scaled to correct for anharmonicity and other systematic errors, can provide a detailed assignment of the experimental spectrum. nih.govnih.gov

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can also be predicted computationally. The chemical shifts of the protons and carbons are sensitive to their local electronic environment. ucl.ac.ukpdx.edu The protons on the carbon adjacent to the nitrogen (C7) and the carbonyl group (C2) are expected to be the most deshielded. The ethyl group will show a characteristic ethyl pattern (a triplet and a quartet in the ¹H NMR spectrum). The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Feature | Predicted Value |

|---|---|

| C=O Stretch (IR) | 1660 - 1690 cm⁻¹ |

| N-H Stretch (IR) | 3200 - 3400 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | 175 - 180 ppm |

| ¹H Chemical Shift (N-H) | 7.0 - 8.0 ppm |

Molecular Dynamics Simulations for Conformational Stability

While quantum chemical calculations provide information about the static properties of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior. nih.gov An MD simulation of this compound in a solvent, such as water or an organic solvent, would provide insights into its conformational stability and flexibility in a more realistic environment.

The simulation would involve solving Newton's equations of motion for all atoms in the system over a period of time, allowing the molecule to explore different conformations. By analyzing the trajectory of the simulation, one can determine the most populated conformational states and the timescales of transitions between them. This can be particularly useful for understanding how the solvent interacts with the lactam and how it influences the conformational equilibrium. For instance, the hydrogen bonding between the amide group and water molecules can play a significant role in stabilizing certain conformations.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. researchgate.netmdpi.comjocpr.com Such studies can be valuable for predicting the reactivity of new compounds without the need for extensive experimental testing.

A QSRR study for a series of substituted azepan-2-ones, including this compound, could be developed to predict their reactivity in a specific reaction, such as the aforementioned ring-opening polymerization. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., HOMO/LUMO energies, atomic charges), and topological indices.

By correlating these descriptors with experimentally measured reaction rates or equilibrium constants, a predictive model can be built using statistical methods like multiple linear regression or machine learning algorithms. frontiersin.orgnih.gov Such a model could then be used to estimate the reactivity of other, yet-to-be-synthesized, substituted azepan-2-ones, thereby guiding the design of new monomers for polyamide synthesis.

Advanced Analytical Characterization Techniques for 5 Ethylazepan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of 5-Ethylazepan-2-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation and stereochemistry.

The seven-membered ring of the azepan-2-one (B1668282) core in this compound adopts a pseudo-chair conformation. The exact chemical shifts of the protons and carbons are sensitive to the position and orientation of the ethyl substituent. While specific experimental data for this compound is not extensively published, data from closely related substituted ε-caprolactams provide a strong basis for expected spectral characteristics. rsc.org

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the protons on the caprolactam ring. The protons adjacent to the nitrogen (H7) and the carbonyl group (H3) would appear at lower fields. The ¹³C NMR spectrum would display eight distinct signals, with the carbonyl carbon (C2) resonating at the lowest field (around 175-180 ppm). libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, COSY would show correlations between adjacent protons in the ethyl group and along the carbon backbone of the azepan-2-one ring, aiding in the assignment of the methylene protons. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. It is crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton signals. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is vital for determining the stereochemistry and preferred conformation of the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: These are estimated values based on data for similar substituted caprolactams and general NMR principles. Actual experimental values may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| 2 | - | ~178 | H3, H7 |

| 3 | ~2.5 (m) | ~37 | C2, C4, C5 |

| 4 | ~1.8 (m) | ~29 | C3, C5, C6 |

| 5 | ~1.6 (m) | ~35 | C3, C4, C6, C7, C1', C2' |

| 6 | ~1.9 (m) | ~42 | C4, C5, C7 |

| 7 | ~3.2 (m) | ~49 | C2, C5, C6 |

| 1' (CH₂) | ~1.4 (q) | ~28 | C2', C4, C5, C6 |

| 2' (CH₃) | ~0.9 (t) | ~11 | C1', C5 |

| N-H | ~6.5 (br s) | - | C2, C7 |

This is an interactive data table. You can sort and filter the data as needed.

The stereochemistry at the C5 position of this compound can be determined using NMR techniques, primarily through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs). The conformation of the seven-membered ring influences the dihedral angles between adjacent protons, which in turn affects the magnitude of their coupling constants (J-values), as described by the Karplus equation. organicchemistrydata.org

In a pseudo-chair conformation, the ethyl group can be in either an axial or equatorial position. NOESY experiments can distinguish between these possibilities. For instance, an axial ethyl group would show NOE correlations between its protons and the axial protons at the C3 and C7 positions. Conversely, an equatorial ethyl group would exhibit NOEs to both axial and equatorial protons on adjacent carbons. Conformational studies on similar substituted caprolactams have shown that substituents often prefer an equatorial orientation to minimize steric strain. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₈H₁₅NO). bioanalysis-zone.com This high precision is invaluable for confirming the identity of the compound and distinguishing it from isomers or compounds with the same nominal mass. bioanalysis-zone.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

| [C₈H₁₅NO + H]⁺ | 142.1226 |

| [C₈H₁₅NO + Na]⁺ | 164.1046 |

This is an interactive data table. You can sort and filter the data as needed.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. biocompare.comnationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For cyclic amides like this compound, fragmentation often involves ring-opening followed by the loss of small neutral molecules. uni-saarland.de

Common fragmentation pathways for caprolactam derivatives include the loss of CO, C₂H₄, and portions of the alkyl substituent. The fragmentation pattern would help to confirm the position of the ethyl group on the ring.

Table 3: Predicted Major Fragmentation Ions for this compound in MS/MS (Note: These are predicted fragmentation patterns based on general principles of mass spectrometry for cyclic amides.)

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 142 | Loss of ethylene (B1197577) from ethyl group | 114 | C₂H₄ |

| 142 | Loss of ethyl radical | 113 | C₂H₅ |

| 142 | Alpha-cleavage and loss of CO | 114 | CO |

| 142 | Ring opening and loss of C₄H₈ | 86 | C₄H₈ |

This is an interactive data table. You can sort and filter the data as needed.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the purification of this compound and for assessing its purity by separating it from starting materials, by-products, and other impurities. researchgate.net

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds like this compound. wiley.comresearchgate.net It can be used to separate and identify impurities in the final product. The choice of the GC column (e.g., a polar or non-polar stationary phase) is critical for achieving good separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of compounds. For this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be a suitable method for purity assessment. torontech.comphenomenex.com A UV detector can be used for quantification if the compound has a suitable chromophore, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be employed. sepscience.com

Table 4: Exemplary Chromatographic Conditions for the Analysis of this compound (Note: These are general conditions and may require optimization for specific applications.)

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC-MS | DB-5ms (or equivalent) | Helium | Mass Spectrometer |

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient | UV (at low wavelength) or ELSD/CAD |

This is an interactive data table. You can sort and filter the data as needed.

Gas Chromatography (GC) with Advanced Detection (e.g., GC-FID, GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used method for quantitative analysis. The effluent from the column is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte. This detector is robust and offers high sensitivity for organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) offers both separation and structural identification. As compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification of this compound and potential impurities. The fragmentation pattern would likely show a prominent molecular ion peak (M+) and characteristic fragments resulting from the loss of the ethyl group or cleavage of the lactam ring.

Compounds are eluted based on their boiling points and interaction with the stationary phase; more volatile compounds elute first. itrcweb.org The selection of the stationary phase is critical; non-polar phases separate based on boiling point, while more polar phases offer selectivity based on specific interactions. sigmaaldrich.com For lactams, intermediate to polar columns are often employed.

| Parameter | GC-FID | GC-MS |

|---|---|---|

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | HP-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Inlet Temperature | 250 °C | 250 °C |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temp. | 300 °C | N/A (Transfer line at 280 °C) |

| MS Scan Range | N/A | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., HPLC-UV, HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of less volatile or thermally labile compounds. jneonatalsurg.com It is particularly suitable for substituted caprolactams, offering high resolution and sensitivity.

HPLC with Ultraviolet (UV) Detection is a common configuration for quantitative analysis. The lactam functional group in this compound possesses a chromophore that absorbs UV light, typically in the range of 200-220 nm. The amount of UV absorption is directly proportional to the concentration of the compound. Method development often involves optimizing the mobile phase composition (e.g., acetonitrile and water) and pH to achieve good peak shape and resolution. nih.govms-editions.cl

HPLC with Mass Spectrometry (HPLC-MS) provides superior selectivity and sensitivity, coupling the separation power of HPLC with the identification capabilities of MS. This is invaluable for analyzing complex mixtures, identifying unknown impurities, and confirming the structure of derivatives. Electrospray ionization (ESI) is a common ionization source for this type of analysis.

Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for separating compounds like this compound.

| Parameter | HPLC-UV | HPLC-MS |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | C18, 100 mm x 2.1 mm, 3.5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes | |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 35 °C | 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Detection Wavelength | 210 nm | N/A |

| Ionization Source | N/A | Electrospray Ionization (ESI), Positive Mode |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the C5 position, where the ethyl group is attached, means that this compound exists as a pair of enantiomers (R and S forms). Enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. Therefore, separating and quantifying the individual enantiomers is critical, especially in pharmaceutical contexts.

Chiral chromatography is the primary method for this purpose. gcms.cz This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. elementlabsolutions.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and widely used for separating a broad range of chiral compounds. elementlabsolutions.comup.pt The separation is typically performed using HPLC under normal-phase, polar organic, or reversed-phase conditions. The determination of the enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the chromatogram.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and the absolute configuration (R or S) of chiral centers. anton-paar.comresearchgate.net